Porfiromycin metabolite M6

Description

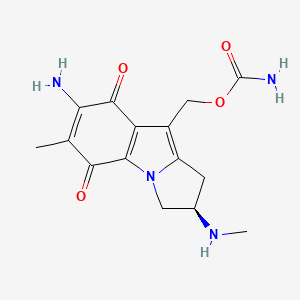

Structure

3D Structure

Properties

CAS No. |

138724-40-0 |

|---|---|

Molecular Formula |

C15H18N4O4 |

Molecular Weight |

318.33 g/mol |

IUPAC Name |

[(2R)-6-amino-7-methyl-2-(methylamino)-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |

InChI |

InChI=1S/C15H18N4O4/c1-6-11(16)14(21)10-8(5-23-15(17)22)9-3-7(18-2)4-19(9)12(10)13(6)20/h7,18H,3-5,16H2,1-2H3,(H2,17,22)/t7-/m1/s1 |

InChI Key |

HICSUYKVDOGKHB-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](CC3=C2COC(=O)N)NC)N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)NC)N |

Origin of Product |

United States |

Identification and Characterization Methodologies for Porfiromycin Metabolites

Advanced Chromatographic Techniques for Metabolite Separation and Detection

The separation of porfiromycin (B1679050) and its various metabolites from complex biological samples is a critical first step in their characterization. nih.govnih.gov High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. nih.govnih.gov Typically, reversed-phase HPLC systems equipped with a C18 column are employed to resolve these compounds. The separation is often achieved using a gradient elution, where the composition of the mobile phase, a mixture of an aqueous buffer (like sodium phosphate) and an organic modifier (such as methanol (B129727) or acetonitrile), is varied over time. nih.gov This allows for the effective separation of the more polar metabolites from the parent drug and from each other. The pH and ionic strength of the mobile phase are critical parameters that can be adjusted to optimize the resolution of the metabolites. nih.gov

For detection, spectrophotometric methods, particularly UV detection at a wavelength of 365 nm, are commonly used, leveraging the characteristic absorbance of the mitomycin chromophore present in porfiromycin and its metabolites. nih.gov

Table 1: Illustrative HPLC System Parameters for Metabolite Separation

| Parameter | Example Condition |

|---|---|

| Column | Spherisorb ODS-2 (25 cm x 4.6 mm I.D.) nih.gov |

| Mobile Phase | 18 mM sodium phosphate (B84403) pH 5.8-methanol (74:26) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Temperature | 40°C nih.gov |

| Detection | UV at 365 nm researchgate.net |

| Internal Standard | Porfiromycin nih.gov |

Spectrometric Approaches for Structural Elucidation of Metabolites

Following chromatographic separation, mass spectrometry (MS) is a powerful tool for the structural elucidation of the isolated metabolites. nih.gov Electrospray ionization (ESI) is a frequently utilized soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like porfiromycin metabolites. nih.gov When coupled with HPLC (LC-MS), it allows for the direct mass analysis of the separated components. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the metabolites. Further structural details are obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ions of the metabolites are fragmented, and the resulting fragmentation patterns are analyzed to identify the specific sites of metabolic modification on the porfiromycin structure.

For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is employed, particularly ¹H NMR. nih.gov This technique provides detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the unambiguous determination of the metabolite's three-dimensional structure. nih.gov

Application of Isotopic Labeling Strategies in Metabolite Tracking

Isotopic labeling is a valuable strategy for tracing the metabolic fate of porfiromycin in biological systems. This involves the incorporation of a stable or radioactive isotope into the porfiromycin molecule. The presence of the isotopic label allows for the easy differentiation of drug-related compounds from endogenous molecules in complex biological matrices.

Carbon-14 (¹⁴C) is a commonly used radioactive isotope for such studies. For instance, it has been demonstrated that [carboxy-¹³C]3-amino-5-hydroxybenzoic acid can be efficiently incorporated into the C-6 methyl group of porfiromycin. nih.gov This enables the tracking of all drug-related material, including the parent compound and its metabolites, through various analytical techniques.

Stable isotope labeling, using isotopes like deuterium (B1214612) (²H) or ¹³C, is often used in conjunction with mass spectrometry. The known mass shift introduced by the stable isotope label facilitates the identification of drug-related peaks in mass spectra. A common approach involves administering a mixture of labeled and unlabeled drug, leading to the appearance of characteristic doublet ion peaks for the parent drug and its metabolites. Another isotopic labeling technique that has been utilized is the ³²P-postlabeling method for analyzing DNA adducts formed by activated porfiromycin. nih.gov

In Vitro Metabolic System Applications for Metabolite Generation and Profiling

In vitro metabolic systems are instrumental in generating and profiling porfiromycin metabolites in a controlled laboratory setting, which helps in identifying the enzymes responsible for its biotransformation. nih.gov These systems are designed to mimic the metabolic processes that occur within the body.

Commonly used in vitro systems include:

Liver preparations: Rat liver preparations have been shown to extensively metabolize porfiromycin in the presence of an NADPH-generating system. nih.gov

Tumor homogenates: The metabolism of porfiromycin can also be studied in tumor homogenates. aacrjournals.org

Enzyme systems: Purified enzymes, such as rat liver NADPH-cytochrome c reductase, have been used to study the formation of specific metabolites under hypoxic conditions. nih.gov

Studies using a rat liver preparation have identified a total of eight metabolites, which are analogs of mitosene. nih.gov Three of the primary metabolites identified were 2-methylamino-7-aminomitosene, and the 1,2-cis and 1,2-trans isomers of 1-hydroxy-2-methylamino-7-aminomitosene. nih.gov It was also observed that 2-methylamino-7-aminomitosene is a reactive metabolite that can undergo further activation and form dimeric adducts. nih.gov Additionally, three phosphate adducts of the metabolites have been identified in these in vitro systems. nih.gov

Development and Validation of Analytical Assays for Metabolite Quantification

The development and validation of robust analytical assays are essential for the accurate quantification of porfiromycin and its metabolites in biological fluids and tissues. nih.govresearchgate.net HPLC with UV detection is a commonly employed technique for this purpose. nih.gov

A key aspect of quantitative method development is the use of a suitable internal standard to ensure accuracy and precision. nih.gov For the analysis of related mitomycin C metabolites, porfiromycin itself has been used as an internal standard. nih.gov The validation of these analytical methods involves assessing several key parameters to ensure the reliability of the quantitative data.

Table 2: Key Validation Parameters for Quantitative Assays

| Validation Parameter | Description |

|---|---|

| Recovery | The efficiency of the extraction procedure for the analyte and internal standard from the biological matrix. nih.gov |

| Linearity | The range over which the assay response is directly proportional to the analyte concentration. |

| Accuracy | The closeness of the measured values to the true values. |

| Precision | The degree of reproducibility of the measurements. |

| Selectivity | The ability of the method to distinguish the analyte from other components in the sample. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

Biological Activity Profiling of Porfiromycin Metabolite M6

In Vitro Assessment of Cellular Interactions and Cytotoxicity

There is currently a lack of publicly available scientific literature detailing the in vitro assessment of cellular interactions and the cytotoxic effects of Porfiromycin (B1679050) metabolite M6. While studies on the parent compound, Porfiromycin, have established its mechanism of action, which involves bioreductive activation to an alkylating agent that cross-links DNA, similar investigations into the specific activity of metabolite M6 have not been reported.

To comprehensively understand the potential therapeutic or toxicological profile of Porfiromycin metabolite M6, dedicated research is required. Such studies would typically involve:

Cell Viability Assays: To determine the concentration-dependent effects of the metabolite on the proliferation and survival of various cancer cell lines.

Clonogenic Assays: To assess the long-term ability of single cells to form colonies after exposure to the metabolite, providing insights into its cytostatic or cytotoxic potential.

Cellular Uptake and Distribution Studies: To understand how the metabolite enters and localizes within cells, which is crucial for its potential to interact with intracellular targets.

Without these fundamental studies, the cellular impact of this compound remains speculative.

Evaluation of Differential Biological Effects Across Cell Types

Information regarding the differential biological effects of this compound across various cell types is not available in the current scientific literature. Investigating the selectivity of a compound is a critical step in drug development, as it can reveal potential therapeutic windows and off-target effects.

Future research in this area would need to explore:

Comparative Cytotoxicity Screening: Testing the metabolite against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) to identify any selective activity.

Normal Cell Line Toxicity: Assessing the impact of the metabolite on non-cancerous cell lines to evaluate its potential for toxicity to healthy tissues.

Hypoxic vs. Normoxic Conditions: Given that the parent compound, Porfiromycin, exhibits preferential toxicity under hypoxic conditions, it would be crucial to investigate if metabolite M6 retains this property.

Characterization of Specific Biological Pathways Modulated by Metabolite M6

The specific biological pathways modulated by this compound have not been elucidated in any published research. Understanding how a compound affects cellular signaling pathways is fundamental to deciphering its mechanism of action and identifying potential biomarkers for its activity.

Key areas for future investigation would include:

DNA Damage Response: Given the known DNA-alkylating properties of the parent compound, a primary focus would be to determine if metabolite M6 induces DNA damage and activates associated signaling pathways, such as the ATM/ATR and p53 pathways.

Cell Cycle Analysis: Investigating whether the metabolite causes cell cycle arrest at specific checkpoints, which is a common mechanism for anticancer agents.

Apoptosis Induction: Determining if the metabolite can trigger programmed cell death and identifying the key molecular players involved (e.g., caspases, Bcl-2 family proteins).

Omics Approaches: Employing genomics, proteomics, or metabolomics to obtain an unbiased, global view of the cellular changes induced by the metabolite.

Without this information, the molecular mechanisms underlying any potential biological activity of this compound remain unknown.

Comparative Analysis of Biological Activity with Parent Compound Porfiromycin

A comparative study would aim to answer critical questions, such as:

Is metabolite M6 more or less potent than Porfiromycin in terms of cytotoxicity?

Does metabolite M6 share the same mechanism of action as Porfiromycin, or does it exhibit novel activities?

Does the metabolic conversion of Porfiromycin to M6 represent an activation or detoxification step?

The table below illustrates the type of data that would be necessary for such a comparative analysis, highlighting the current information gap for this compound.

| Parameter | Porfiromycin | This compound |

| IC₅₀ (Cancer Cell Line X) | Data Available | No Data Available |

| Mechanism of Action | DNA Cross-linking | No Data Available |

| Cell Cycle Effects | G2/M Arrest | No Data Available |

| Induction of Apoptosis | Yes | No Data Available |

Mechanistic Investigations of Porfiromycin Metabolite M6

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for porfiromycin's metabolites begins with the enzymatic reduction of the parent compound. This bioactivation is a critical step, converting the relatively nonreactive porfiromycin (B1679050) into a potent bifunctional alkylating agent. This process is more efficient under hypoxic (low oxygen) conditions, which is a characteristic feature of solid tumors.

Following reduction, the activated metabolite undergoes a series of chemical rearrangements. This includes the loss of a methoxy group and the formation of an aromatic indole system, which generates reactive electrophilic sites on the molecule. These sites are then capable of forming covalent bonds with nucleophilic centers in cellular macromolecules, most notably DNA.

Cellular Target Identification and Validation

The primary cellular target for the activated metabolites of porfiromycin is deoxyribonucleic acid (DNA). The validation of DNA as the principal target comes from extensive studies demonstrating that these metabolites covalently bind to DNA, leading to the formation of DNA adducts and cross-links.

The interaction with DNA is the basis for the cytotoxic effects of porfiromycin. By modifying the structure of DNA, the metabolites disrupt essential cellular processes that rely on the DNA template, ultimately leading to cell death.

Studies on Nucleic Acid Interaction Dynamics, Including DNA Adduct Formation

Activated porfiromycin metabolites interact with DNA primarily by alkylating guanine bases. The dynamics of this interaction involve the formation of both monofunctional adducts (binding to a single guanine) and bifunctional adducts, which result in DNA interstrand cross-links.

Interstrand cross-links are particularly cytotoxic lesions because they prevent the separation of the two DNA strands, which is a necessary step for both replication and transcription. Studies have shown that the formation of these cross-links is a key factor in the antitumor activity of porfiromycin. The efficiency of cross-link formation is significantly higher in hypoxic cells compared to aerobic cells, contributing to the selective toxicity of the drug towards tumors.

Investigation of Reactive Species Generation and Subsequent Cellular Damage

The bioactivation of porfiromycin not only produces DNA-alkylating species but can also lead to the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. This occurs through a futile metabolic cycle where the reduced drug intermediate reacts with molecular oxygen, regenerating the parent compound and producing ROS.

While porfiromycin is primarily active under hypoxia, the generation of ROS can contribute to its cytotoxicity in oxygenated cells. These reactive species can cause widespread cellular damage by oxidizing lipids, proteins, and DNA, further contributing to the drug's therapeutic effect.

Analysis of Influence on Key Cellular Processes, e.g., DNA Replication and Transcription

The formation of DNA adducts and cross-links by porfiromycin metabolites profoundly inhibits key cellular processes that are fundamental to cell survival and proliferation.

DNA Replication: The presence of bulky adducts and, more critically, interstrand cross-links on the DNA template physically blocks the progression of the DNA polymerase enzyme. This stalls replication forks, prevents the duplication of the genome, and can trigger apoptosis (programmed cell death).

Transcription: Similarly, DNA lesions created by porfiromycin metabolites can impede the movement of RNA polymerase along the DNA strand, thereby inhibiting the synthesis of messenger RNA (mRNA) from gene templates. The disruption of transcription prevents the production of proteins essential for cellular function, leading to cytotoxicity.

The combined inhibition of these two fundamental processes underscores the potent antitumor activity of porfiromycin's reactive metabolites.

Enzymatic and Metabolic Pathway Analysis of Porfiromycin Leading to M6 Formation

Identification of Enzymatic Systems Involved in Biotransformation

The metabolic conversion of Porfiromycin (B1679050) is primarily initiated by reductive enzymes. nih.govnih.gov Studies have identified NADPH:cytochrome c (P-450) reductase as a key enzymatic system in the bioreductive activation of Porfiromycin. nih.gov This enzyme, a flavoprotein located in the endoplasmic reticulum, facilitates the transfer of electrons from NADPH to the Porfiromycin molecule, a critical step for its subsequent metabolic breakdown.

Research involving a rat liver preparation has demonstrated that Porfiromycin is extensively metabolized into several mitosene analogs. nih.gov This in vitro system, containing an NADPH generating system, implicates a range of hepatic enzymes in the biotransformation process. nih.gov While NADPH:cytochrome c (P-450) reductase is a major player, other reductases may also contribute to the initial activation of Porfiromycin.

Role of Reductase Enzymes in Porfiromycin and Metabolite Activation

Reductase enzymes are central to the bioactivation of Porfiromycin. nih.gov The parent compound is a prodrug that requires enzymatic reduction of its quinone ring to become a reactive alkylating agent. nih.gov NADPH:cytochrome P450 reductase catalyzes the one-electron reduction of the Porfiromycin quinone, forming a semiquinone radical. nih.gov This initial reduction is a pivotal event that triggers a cascade of downstream reactions leading to the formation of various metabolites, including the pathway to M6.

The activation process is significantly more efficient under hypoxic (low oxygen) conditions. nih.gov In an oxygen-rich environment, the semiquinone radical can be re-oxidized back to the parent compound, diminishing its metabolic activation and cytotoxic effects. However, in the low-oxygen environment often found in solid tumors, the reduced intermediate has a longer lifespan, allowing for the subsequent chemical rearrangements necessary for its biological activity and further metabolism. nih.gov

Characterization of Key Metabolic Intermediates and Reaction Kinetics

Following the initial reduction by reductase enzymes, the Porfiromycin molecule undergoes a series of chemical transformations to form various metabolic intermediates. A study utilizing a rat liver preparation identified a total of eight metabolites, all of which were mitosene analogs. nih.gov

Among these, three primary metabolites were characterized as:

2-methylamino-7-aminomitosene

1,2-cis-1-hydroxy-2-methylamino-7-aminomitosene

1,2-trans-1-hydroxy-2-methylamino-7-aminomitosene nih.gov

These intermediates are formed through the reductive activation of Porfiromycin. One of these, 2-methylamino-7-aminomitosene, was found to be a reactive metabolite that can undergo further activation at the C-10 position through the loss of a carbamic acid group. nih.gov This highly reactive intermediate can then form adducts with other molecules. nih.gov The specific enzymatic steps and the complete pathway leading from these identified intermediates to the final structure of metabolite M6 have not been fully elucidated in the available literature.

| Identified Primary Metabolites of Porfiromycin |

| 2-methylamino-7-aminomitosene |

| 1,2-cis-1-hydroxy-2-methylamino-7-aminomitosene |

| 1,2-trans-1-hydroxy-2-methylamino-7-aminomitosene |

Investigation of Metabolic Pathways Under Varying Physiological Conditions, e.g., Hypoxia

The metabolic activation of Porfiromycin is profoundly influenced by the oxygen concentration in the cellular environment. nih.gov Hypoxia, a condition of low oxygen often prevalent in solid tumors, significantly enhances the metabolic activation and cytotoxicity of Porfiromycin. nih.gov

Under hypoxic conditions, the initial one-electron reduction of the Porfiromycin quinone by reductase enzymes is favored, and the resulting semiquinone radical is more stable. nih.gov This increased stability allows for the necessary subsequent chemical rearrangements and metabolic steps to proceed, leading to a greater formation of active metabolites and DNA-alkylating species. In contrast, under aerobic (normal oxygen) conditions, the semiquinone radical is readily re-oxidized by molecular oxygen back to the inactive parent drug, thus limiting its metabolic conversion and therapeutic efficacy. nih.gov This differential metabolism under hypoxic versus aerobic conditions is a key feature of Porfiromycin's selective antitumor activity against hypoxic cancer cells.

Enzyme Kinetics and Substrate Specificity Studies Relevant to M6 Formation

Detailed enzyme kinetic parameters, such as Km (Michaelis constant) and Vmax (maximum reaction velocity), for the specific enzymatic reactions leading to the formation of Porfiromycin metabolite M6 are not extensively documented in the current scientific literature.

However, general kinetic studies on reductase enzymes involved in the metabolism of mitomycin-type antibiotics provide some insight. For instance, studies on NADPH:cytochrome P450 reductase have demonstrated its ability to catalyze the reduction of these compounds. drugbank.com The efficiency of this reduction is dependent on the specific substrate and the reaction conditions.

The substrate specificity of these reductases is crucial for the initial activation step. While NADPH:cytochrome P450 reductase is a primary enzyme, other reductases may also contribute to Porfiromycin metabolism, potentially with different substrate specificities and kinetic profiles. Further research is required to delineate the specific enzymes involved in the complete metabolic pathway to M6 and to determine their kinetic parameters and substrate preferences. This information would be invaluable for a more complete understanding of Porfiromycin's metabolism and for optimizing its therapeutic use.

Preclinical Pharmacodynamic Studies of Porfiromycin Metabolite M6

In Vivo Efficacy Assessment in Relevant Preclinical Disease Models

Preclinical studies have demonstrated the efficacy of Porfiromycin (B1679050), particularly in models of solid tumors. As a bioreductive alkylating agent, Porfiromycin shows selective toxicity towards hypoxic cells, which are often found in solid tumor environments and are resistant to conventional chemotherapy and radiotherapy. nih.gov In vivo experiments using EMT6 mouse mammary tumor models have shown that Porfiromycin is effective at killing these radiation-resistant hypoxic cells. nih.gov The cytotoxic effect of Porfiromycin on hypoxic EMT6 cells in vitro is comparable to that of Mitomycin C, but it exhibits significantly less toxicity towards well-oxygenated cells. nih.gov This selective action against hypoxic cells is a key aspect of its in vivo efficacy.

Furthermore, studies have shown that the effectiveness of Porfiromycin is not limited to rapidly proliferating cells. Its cytotoxic effects are also observed in quiescent tumor cells, which are often found in the hypoxic microenvironments of solid tumors. nih.gov This is a crucial characteristic for an agent intended for use against solid tumors, where cell proliferation rates can be heterogeneous. nih.gov

Analysis of Tumor Growth Inhibition and Regression in Preclinical Models

The following table summarizes the key findings related to Porfiromycin's efficacy in preclinical models:

| Model System | Key Findings |

| EMT6 Mouse Mammary Tumor | - Selective toxicity to hypoxic cells. nih.gov - Effective at killing radiation-resistant hypoxic cells. nih.gov - Cytotoxicity to quiescent tumor cells. nih.gov |

Assessment of Radiosensitization Potential in Preclinical Combination Regimens

Porfiromycin has been investigated as an adjunct to radiotherapy, with preclinical studies showing a synergistic relationship. nih.gov In vivo studies with EMT6 solid tumors demonstrated that the combination of Porfiromycin and radiation resulted in supra-additive cytotoxicity. nih.gov This enhanced effect is attributed to the complementary actions of the two treatments: radiation is most effective against well-oxygenated cells, while Porfiromycin selectively targets the hypoxic cells that are resistant to radiation. nih.govnih.gov This dual approach allows for a more comprehensive targeting of the heterogeneous cell populations within a solid tumor. nih.gov

Interestingly, this radiosensitizing effect was observed in vivo but not in vitro, where only an additive cytotoxic effect was seen. nih.gov The supra-additive effect in solid tumors underscores the importance of the tumor microenvironment in the combined efficacy of Porfiromycin and radiation. nih.gov

Investigation of Modulatory Effects on the Tumor Microenvironment in Preclinical Systems

The primary modulatory effect of Porfiromycin on the tumor microenvironment is its selective elimination of hypoxic cells. nih.govnih.gov Hypoxia is a critical feature of the tumor microenvironment that promotes tumor progression, metastasis, and resistance to therapy. nih.govnih.gov By targeting and killing hypoxic cells, Porfiromycin can alter the cellular composition of the tumor and potentially make it more susceptible to other treatments, such as radiotherapy. nih.govnih.gov The reduction of the hypoxic fraction within a tumor is a significant therapeutic goal, and Porfiromycin's mechanism of action directly addresses this challenge. nih.gov

Discovery and Validation of Pharmacodynamic Biomarkers for Metabolite M6 Activity

As there is no specific information available for a "Porfiromycin metabolite M6," there are no validated pharmacodynamic biomarkers for its activity. For the parent compound, Porfiromycin, potential pharmacodynamic biomarkers would likely be related to the extent of hypoxia in the tumor and the activity of reductive enzymes that activate the drug. However, specific biomarkers have not been detailed in the provided search results.

Based on a comprehensive search of publicly available scientific literature, there is no specific compound identified as "this compound." This designation may refer to an internal code used within a specific research institution or company, but it is not a recognized name in the broader scientific community.

The metabolism of porfiromycin has been studied, and several metabolites have been identified, including:

2-methylamino-7-aminomitosene

cis-1-hydroxy-2-methylamino-7-aminomitosene

trans-1-hydroxy-2-methylamino-7-aminomitosene

However, none of these are explicitly named "metabolite M6" in the available literature.

Due to the strict requirement to focus solely on "this compound" and its derivatives as outlined in the provided structure, it is not possible to generate the requested article. The absence of any public information regarding a metabolite with this specific name prevents the development of content for the specified sections and subsections, which are entirely dependent on the existence and characterization of this particular compound.

Future Directions and Translational Research Perspectives

Integration of Multi-Omics Data for Comprehensive Metabolite Understanding

A deep understanding of the biological role of Porfiromycin (B1679050) metabolite M6 requires a holistic approach that integrates data from various high-throughput "omics" technologies. This systems biology approach can elucidate the complex interactions between the metabolite, the tumor, and the patient's unique genetic makeup.

Genomics and Transcriptomics: These fields can identify the specific enzymes responsible for the conversion of Porfiromycin into metabolite M6. For instance, studies on the parent compound have pointed to the role of reductases like DT-diaphorase in its activation. nih.gov Genomic sequencing of tumor samples can identify mutations or expression level variations in these enzymes, providing a genetic basis for why certain tumors may produce more or less of the active metabolite M6.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cancer cells treated with Porfiromycin can reveal changes in protein expression and signaling pathways directly influenced by metabolite M6. This could pinpoint the precise molecular targets of the metabolite and uncover mechanisms of resistance, where cancer cells might alter protein expression to evade the metabolite's cytotoxic effects. mdpi.com

Metabolomics: As the direct study of metabolites, this discipline is crucial for tracking the formation, concentration, and clearance of metabolite M6 within tumor tissues and biofluids. mdpi.com Comparing the metabolomic profiles of responsive versus non-responsive tumors can identify biomarkers that correlate with the effective generation and activity of metabolite M6. researchgate.net

The true power of this approach lies in the computational integration of these data layers. By combining genomic, proteomic, and metabolomic data, researchers can build comprehensive models of how Porfiromycin is metabolized and how M6 functions within the cancer cell, paving the way for more targeted and effective therapeutic strategies.

| Omics Technology | Application to Metabolite M6 Research | Potential Insights |

| Genomics | Sequencing tumor DNA to identify genes encoding for Porfiromycin-metabolizing enzymes. | Identification of genetic markers (e.g., SNPs, copy number variations) that predict M6 formation. |

| Transcriptomics | Analyzing RNA expression levels of metabolizing enzymes in response to Porfiromycin. | Understanding the regulation of M6 production and identifying transcriptional resistance mechanisms. |

| Proteomics | Quantifying levels of activating enzymes and identifying protein interaction partners of M6. | Pinpointing key enzymatic drivers of M6 activation and discovering its molecular targets. |

| Metabolomics | Directly measuring the concentration of M6 and other related metabolites in tumors and biofluids. | Quantifying the efficiency of M6 production and identifying metabolic biomarkers of drug response. |

Development of Predictive Models for Metabolite M6 Activity and Efficacy

A significant goal in translational oncology is to predict which patients will respond to a given therapy. By leveraging multi-omics data and advanced computational techniques like machine learning, it is possible to develop predictive models for the activity and efficacy of this compound. nih.govlamarr-institute.org

These models can integrate diverse datasets, including patient genetics, tumor protein expression, and metabolic profiles, to create a "virtual" patient profile. Machine learning algorithms can then be trained on data from preclinical models or clinical trials to identify complex patterns that correlate with treatment success or failure. propulsiontechjournal.comnih.gov

For instance, a predictive model could be developed that takes into account:

The expression level of the primary enzyme that generates metabolite M6.

The tumor's oxygenation status, as Porfiromycin is more active in hypoxic conditions.

The status of DNA repair pathways, as these can counteract the DNA-damaging effects of alkylating agents.

By inputting a patient's specific data, such a model could generate a response score, helping clinicians to select patients who are most likely to benefit from Porfiromycin therapy. These predictive biomarkers are essential for designing smarter clinical trials and moving towards a more personalized approach to cancer treatment. por-journal.comjadpro.com

Identification of Novel Therapeutic Niches for Metabolite M6

Porfiromycin has been investigated primarily in combination with radiation for the treatment of head and neck squamous cell carcinoma, owing to its effectiveness against hypoxic tumor cells that are often resistant to radiation. nih.govnih.goviaea.org However, the unique properties of its active metabolites, such as M6, may open up novel therapeutic niches.

Future research should focus on screening metabolite M6 against a wide array of cancer types, particularly those known to have significant hypoxic regions. These could include:

Glioblastoma

Pancreatic cancer

Non-small cell lung cancer

Cervical cancer

Identifying new therapeutic areas will likely involve preclinical studies using diverse cancer cell lines and patient-derived xenograft (PDX) models. These studies could reveal unexpected sensitivities to metabolite M6, potentially leading to clinical trials in new indications. Furthermore, exploring combinations of Porfiromycin with other anticancer agents, beyond radiation, could uncover synergistic effects, broadening its clinical utility. mdpi.commdpi.com

Challenges and Opportunities in Metabolite-Focused Drug Discovery

Focusing on a specific metabolite like M6 presents both unique challenges and significant opportunities in the drug discovery process.

Challenges:

Chemical Instability: Active metabolites can be chemically unstable and difficult to synthesize and administer as standalone drugs.

Complex Pharmacokinetics: The formation of M6 in vivo depends on a multitude of factors, including the absorption and distribution of the parent drug (Porfiromycin) and the activity of metabolizing enzymes in different tissues. dovepress.com This complexity can make it difficult to ensure that therapeutic concentrations of the metabolite reach the tumor.

Toxicity: While the active metabolite is responsible for killing cancer cells, it may also contribute to toxicity in healthy tissues, a critical consideration in drug development. portlandpress.com

Opportunities:

Enhanced Specificity: By understanding the precise mechanism of an active metabolite, it may be possible to design new drugs that are more specific and have fewer off-target effects.

Overcoming Resistance: In cases where resistance to a parent drug is due to poor metabolism, directly administering the active metabolite (if feasible) or finding ways to boost its production could overcome this resistance. nih.gov

Biomarker-Driven Therapy: Metabolite-focused research naturally leads to the discovery of biomarkers related to drug activation, enabling a more personalized and effective use of the therapy.

The journey from understanding a single metabolite to developing a new therapeutic strategy is complex, but it holds the promise of creating more effective and safer cancer treatments. mdpi.com

| Metabolite Name | Type |

| 2-methylamino-7-aminomitosene | Primary Metabolite |

| 1,2-cis-1-hydroxy-2-methylamino-7-aminomitosene | Primary Metabolite |

| 1,2-trans-1-hydroxy-2-methylamino-7-aminomitosene | Primary Metabolite |

| 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate | Phosphate (B84403) Adduct |

| 1,2-cis-2-methylamino-7-aminomitosene-1-phosphate | Phosphate Adduct |

| 1,2-trans-2-methylamino-7-aminomitosene-1-phosphate | Phosphate Adduct |

| Dimeric Adducts | Further Activation Products |

Source: Data derived from a study on the metabolism of Porfiromycin in a rat liver preparation. nih.gov

Q & A

Q. What methodologies are used to identify and isolate Porfiromycin metabolite M6 in vitro?

this compound (2-methylamino-7-aminomitosene) and related analogs are identified using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). Rat liver preparations under aerobic conditions (pH 7.4, 37°C) with an NADPH-generating system are employed to simulate metabolic pathways. Diastereoisomeric configurations are confirmed via NMR and phosphatase digestion .

Q. What experimental models are appropriate for studying the hepatic metabolism of this compound?

Rat liver homogenates or microsomal fractions, incubated in 0.1 M potassium phosphate buffer with NADPH, are standard models. These systems replicate aerobic and hypoxic conditions, enabling the detection of reactive intermediates like dimeric adducts (e.g., C-10-activated metabolites) .

Q. Which analytical techniques are suitable for characterizing reactive metabolites like M6?

Targeted metabolomics workflows combining HPLC-ESI-MS for separation and structural elucidation, supplemented by NMR for stereochemical confirmation, are critical. Phosphatase digestion further clarifies phosphate adduct formation (e.g., 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate) .

Q. How can researchers design experiments to minimize artifacts in metabolite profiling of M6?

Pre-analytical steps include stabilizing reactive metabolites with quenching agents (e.g., cold methanol) and using isotopically labeled internal standards. Normalization against protein content and batch correction are essential to reduce technical variability .

Advanced Research Questions

Q. How do hypoxia conditions influence the reactivity and metabolic fate of this compound?

Under hypoxia, M6 undergoes bioactivation via NADPH-cytochrome c reductase, leading to C-10 carbamic acid loss and dimerization. Comparative studies under aerobic vs. hypoxic conditions reveal distinct adduct profiles, necessitating redox-controlled incubation systems .

Q. What statistical frameworks address contradictions in metabolic pathway data for M6?

Multivariate regression and dimensionality reduction (e.g., PCA, PLS-DA) resolve pathway ambiguities. For example, discrepancies in dimeric adduct quantification can be analyzed via Mummichog-based network mapping to validate hypothetical pathways .

Q. How can researchers integrate multi-omics data to contextualize M6’s role in toxicity?

Co-analysis of transcriptomic (e.g., CYP450 expression) and metabolomic profiles identifies upstream regulators of M6 formation. Tools like the Human Metabolome Database (HMDB) cross-reference metabolites with enzymatic fluxes, while -labeling tracks intracellular turnover .

Q. What strategies validate the biological relevance of in vitro M6 metabolic data in vivo?

Isotope tracing in animal models, paired with tissue-specific metabolomics (e.g., liver vs. tumor), confirms in vitro findings. Pharmacokinetic modeling of M6 clearance rates and adduct accumulation further bridges in vitro-in vivo gaps .

Q. How do interspecies metabolic differences impact the translational relevance of M6 studies?

Comparative metabolomics using human vs. rodent liver microsomes highlight species-specific NADPH dependency and adduct stability. FDA guidelines emphasize assessing metabolites with irreversible toxicity or divergent profiles across species .

Q. What computational tools enhance reproducibility in M6-focused metabolomic workflows?

Reproducible pipelines using R packages (e.g., metabolomicsWorkbenchR) standardize data alignment, missing value imputation, and pathway mapping. Metadata should document experimental conditions (e.g., buffer pH, NADPH concentration) to meet FAIR principles .

Methodological Recommendations

- Experimental Design : Include negative controls (e.g., NADPH-free incubations) to distinguish enzymatic vs. non-enzymatic reactions .

- Data Preprocessing : Apply missing value estimation (e.g., k-nearest neighbors) and batch correction to mitigate analytical variability .

- Pathway Validation : Use enzyme inhibitors (e.g., CYP450 blockers) to confirm proposed metabolic routes .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.